molecular formula C10H14N4O2 B14785589 N-(2-Amino-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide

N-(2-Amino-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide

Katalognummer: B14785589
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: YMGXEAJONVVZGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Amino-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide is an organic compound with a complex structure that includes an amino group, a hydrazinyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Amino-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-Amino-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of N-(2-Amino-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Amino-2-oxoethyl)-2-propenamide
  • N-(2-Amino-2-oxoethyl)tetradecanamide
  • N-(2-Amino-2-oxoethyl)ethanediamide

Uniqueness

N-(2-Amino-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H14N4O2

Molekulargewicht

222.24 g/mol

IUPAC-Name

N-(2-amino-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide

InChI

InChI=1S/C10H14N4O2/c1-6-4-7(14-12)2-3-8(6)10(16)13-5-9(11)15/h2-4,14H,5,12H2,1H3,(H2,11,15)(H,13,16)

InChI-Schlüssel

YMGXEAJONVVZGZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NN)C(=O)NCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.